4-Cyclopropyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine
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Overview
Description
4-Cyclopropyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structural features, which include a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and a pyrrolo[3,4-b]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The key steps in the synthesis include:
- Formation of the pyrrolo[3,4-b]pyrrole core through cyclization reactions.
- Introduction of the trifluoromethyl-substituted pyridine ring via cross-coupling reactions.
- Incorporation of the cyclopropyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols.
Scientific Research Applications
4-Cyclopropyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways within cells. This compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core but different substituents, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring, also investigated for its potential as a CDK inhibitor.
Uniqueness
4-Cyclopropyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is unique due to its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropyl group provides rigidity to the molecule, potentially improving its binding affinity to target proteins.
Properties
Molecular Formula |
C19H20F3N5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C19H20F3N5/c20-19(21,22)14-3-5-23-17(7-14)26-9-13-4-6-27(16(13)10-26)18-8-15(12-1-2-12)24-11-25-18/h3,5,7-8,11-13,16H,1-2,4,6,9-10H2 |
InChI Key |
MKZUSPHCUYSERP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC4C3CN(C4)C5=NC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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